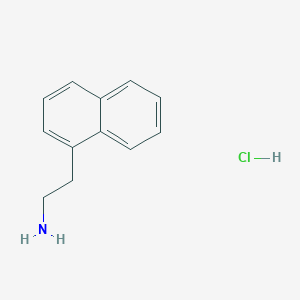

2-(1-Naphthyl)ethylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11;/h1-7H,8-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQLCIPKSPJKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494784 | |

| Record name | 2-(Naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-05-2 | |

| Record name | 2-(Naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Naphthyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-(1-Naphthyl)ethylamine Hydrochloride (CAS 942-05-2)

Executive Summary

2-(1-Naphthyl)ethylamine hydrochloride (CAS 942-05-2) is a bicyclic aromatic amine and a structural bioisostere of the neurotransmitter tryptamine. Lacking the pyrrole nitrogen of the indole ring, it serves as a critical probe in medicinal chemistry to decouple the effects of hydrogen bonding from hydrophobic pi-stacking interactions at receptor binding sites.

This compound is extensively utilized in the development of ligands for melatonin receptors (MT1/MT2) and serotonin receptors (5-HT) . It functions as a primary building block for N-acylated derivatives (e.g., agomelatine analogs) and provides a scaffold for investigating the steric tolerance of G-protein coupled receptors (GPCRs).[1]

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 942-05-2 |

| IUPAC Name | 2-(Naphthalen-1-yl)ethan-1-amine hydrochloride |

| Synonyms | 1-Naphthaleneethanamine HCl; 1-NAP |

| Molecular Formula | C₁₂H₁₃N · HCl |

| Molecular Weight | 207.70 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 253–257 °C (lit.)[2] |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1] |

| Acidity (pKa) | ~9.8 (Amine conjugate acid) |

| Storage | Desiccate at RT or 4°C; Hygroscopic.[1] |

Pharmacological Significance: The Naphthalene-Indole Bioisosterism[7]

The primary utility of 2-(1-Naphthyl)ethylamine lies in its structural relationship to tryptamine (the core of serotonin and melatonin). By replacing the indole moiety with a naphthalene ring, researchers remove the hydrogen-bond donor capability of the indole N-H while retaining (and expanding) the aromatic surface area.

Receptor Binding Mechanics[8]

-

Melatonin Receptors (MT1/MT2): The naphthalene core mimics the indole core of melatonin. N-acylated derivatives of this amine often exhibit nanomolar affinity for MT1/MT2 receptors.[2] The naphthalene ring engages in

- -

Serotonin Receptors (5-HT): Used to probe the necessity of the indole nitrogen for 5-HT receptor activation. Loss of affinity in naphthalene analogs typically indicates a critical H-bond requirement at the receptor site.[2]

Structural Activity Relationship (SAR) Visualization[1]

Figure 1: SAR progression showing the bioisosteric replacement of the indole ring with naphthalene to probe receptor binding requirements.[1]

Synthetic Methodology

The most robust synthesis for the hydrochloride salt involves the reduction of 1-naphthylacetonitrile . This route avoids the formation of secondary amine byproducts common in direct alkylation methods.

Synthesis Workflow

Figure 2: Step-wise synthetic pathway from chloromethylnaphthalene to the final hydrochloride salt.[1]

Detailed Protocol: Nitrile Reduction Route

Reagents:

-

1-Naphthylacetonitrile (1.0 eq)[1]

-

Lithium Aluminum Hydride (LiAlH4) (2.0 eq)[1]

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[1]

Procedure:

-

Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend LiAlH4 (2.0 eq) in anhydrous THF under nitrogen/argon atmosphere.

-

Addition: Dissolve 1-naphthylacetonitrile in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension at 0°C. Caution: Exothermic reaction.

-

Reflux: Once addition is complete, warm the mixture to room temperature and then reflux for 4–6 hours to ensure complete reduction of the nitrile.

-

Quench: Cool to 0°C. Carefully quench excess hydride using the Fieser method (Water, 15% NaOH, Water sequence) or Glauber’s salt.

-

Isolation: Filter the aluminum salts and wash with THF.[2] Dry the combined filtrate over anhydrous MgSO4 and concentrate under reduced pressure to yield the crude amine (oil).

-

Salt Formation: Dissolve the crude oil in a minimal amount of absolute ethanol or diethyl ether.[2] Add concentrated HCl or bubble HCl gas until the solution is acidic (pH < 2).[2]

-

Crystallization: The hydrochloride salt will precipitate.[2] Recrystallize from Ethanol/Ether to obtain pure white crystals (MP: 253–257°C).[1]

Handling, Safety, and Storage[1]

Hazard Classification (GHS):

-

Signal Word: Warning

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Waste Disposal: Dispose of as hazardous organic waste containing nitrogen.[2]

Self-Validating Storage System:

-

Hygroscopicity Check: If the solid clumps or turns yellow, it has absorbed moisture or oxidized.[1][2] Recrystallization is required before use in sensitive biological assays.[2]

-

Container: Store in amber glass vials with Teflon-lined caps, desiccated at room temperature.

References

-

Chemical Properties & Safety: Sigma-Aldrich. This compound Product Specification. Link[1]

-

Synthetic Methodology (Nitrile Reduction): Organic Syntheses.[2][4] Ethyl 1-Naphthylacetate (Precursor Chemistry). Org. Synth. 1970, 50,[1] 77. Link[1]

-

Pharmacology (Melatonin Receptors): Dubocovich, M. L., et al. "Melatonin receptors: from bench to bedside."[1][2] Journal of Pineal Research.[2] Link

-

Pharmacology (Serotonin Affinity): Glennon, R. A., et al. "Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues."[1][2] Journal of Medicinal Chemistry. Link[1]

-

Bioisosterism: Biosynth. This compound Technical Data. Link[1]

Sources

1-Naphthaleneethanamine Hydrochloride: The Naphthyl-Tryptamine Bioisostere

Technical Monograph & Experimental Guide

Executive Summary & Chemical Identity

1-Naphthaleneethanamine hydrochloride (specifically the straight-chain isomer, 2-(1-naphthalenyl)ethanamine hydrochloride ) represents a critical scaffold in medicinal chemistry. It serves as a classic bioisostere of tryptamine , where the indole nitrogen is replaced by a naphthalene carbon ring. This structural modification creates a lipophilic pharmacophore capable of mimicking serotonin (5-HT) and melatonin, making it a cornerstone in the development of melatonergic agonists (e.g., Agomelatine analogs) and ligands for GPCRs.

Critical Disambiguation: Researchers must distinguish this compound from its chiral isomer, 1-(1-naphthyl)ethylamine (CAS 3886-70-2), which is a branched-chain amine primarily used as a chiral resolving agent and an intermediate for calcimimetics like Cinacalcet. This guide focuses on the straight-chain ethylamine derivative used in serotonergic/melatonergic drug discovery.

Technical Specifications

| Property | Specification |

| IUPAC Name | 2-(1-Naphthalenyl)ethanamine hydrochloride |

| Common Synonyms | 1-Naphthaleneethylamine HCl; 1-NAP; De-aza-tryptamine |

| CAS Number | 6038-18-2 (HCl salt); 942-05-2 (Free base) |

| Molecular Formula | C₁₂H₁₃N[1][2] · HCl |

| Molecular Weight | 207.70 g/mol |

| Melting Point | 247–259 °C (Decomposition) |

| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL); Insoluble in non-polar ether |

| Pharmacophore | Lipophilic aromatic moiety + Ethylamine side chain (Tryptamine Isostere) |

Structural Analysis & Bioisosterism

The utility of 1-naphthaleneethanamine lies in its ability to occupy the same binding pockets as indole-based ligands while altering metabolic stability and lipophilicity.

The Indole-Naphthalene Switch

In drug design, replacing the indole ring of serotonin with naphthalene removes the hydrogen-bond donor (the indole -NH) while retaining the aromatic

Figure 1: Bioisosteric relationship between Tryptamine and 1-Naphthaleneethanamine. The naphthalene substitution increases blood-brain barrier (BBB) permeability.

Synthetic Methodology

The synthesis of 1-naphthaleneethanamine hydrochloride is most reliably achieved through the reduction of 1-naphthylacetonitrile . This method avoids the over-alkylation often seen in direct alkylation of amines.

Protocol: Reduction of 1-Naphthylacetonitrile

Safety Note: This reaction utilizes Lithium Aluminum Hydride (LiAlH₄), which is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Reagents

-

1-Naphthylacetonitrile (CAS 132-75-2)

-

Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Anhydrous HCl (in Dioxane or Ether)

-

Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Workflow

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Hydride Charge: Add LiAlH₄ solution (1.5 equivalents relative to nitrile) to the flask. Cool to 0°C using an ice bath.

-

Addition: Dissolve 1-naphthylacetonitrile in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Observation: Gas evolution (H₂) will occur.

-

Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C for THF) for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH₄ used).

-

Isolation: Filter the resulting granular precipitate through a celite pad. Wash the pad with ether.[2]

-

Salt Formation: Dry the filtrate over MgSO₄. Add anhydrous HCl (4M in dioxane) dropwise until pH < 2. The white precipitate is 1-naphthaleneethanamine hydrochloride .

-

Purification: Recrystallize from Ethanol/Diethyl Ether to obtain pure white crystals.

Figure 2: Synthetic pathway via nitrile reduction. This route ensures high yield of the primary amine without secondary amine byproducts.

Pharmaceutical Applications & Pharmacology

The primary value of 1-naphthaleneethanamine is as a fragment lead for GPCR targets.

Melatonergic Agonists

The compound is a direct structural precursor to Agomelatine (Valdoxan), an antidepressant that acts as an agonist at MT₁/MT₂ receptors and an antagonist at 5-HT₂C receptors.

-

Mechanism:[3] The naphthalene ring mimics the indole of melatonin, providing high affinity for the hydrophobic pocket of the MT receptors.

-

Derivatization:[4] Acetylation of 1-naphthaleneethanamine yields N-[2-(1-naphthyl)ethyl]acetamide (an Agomelatine analog).

Fluorescent Probes

Due to the naphthalene moiety, this amine exhibits intrinsic fluorescence.

-

Excitation: ~280 nm

-

Emission: ~330 nm

-

Application: It is used to design fluorescent ligands for probing receptor binding kinetics where the bulky fluorophores (like FITC) would sterically hinder binding.

Analytical Characterization

To validate the synthesis of 1-naphthaleneethanamine hydrochloride, compare experimental data against these standard spectral markers.

| Technique | Expected Signals / Characteristic Peaks | Interpretation |

| ¹H NMR (DMSO-d₆) | Naphthalene aromatic protons. | |

| Ammonium protons ( | ||

| Methylene adjacent to Nitrogen ( | ||

| Benzylic methylene ( | ||

| IR Spectroscopy | 2800–3000 cm⁻¹ | Broad ammonium N-H stretch. |

| 1590, 1510 cm⁻¹ | Aromatic C=C skeletal vibrations. | |

| 770, 790 cm⁻¹ | C-H out-of-plane bending (alpha-substituted naphthalene). | |

| Mass Spectrometry | m/z = 171.1 [M+H]⁺ | Molecular ion of the free base. |

References

-

Bioisosterism in Melatonin Analogs: Source: Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry. Context: Establishes the naphthalene-indole bioisosterism fundamental to this compound's utility.

-

Synthetic Methodology (Nitrile Reduction): Source: Gaylord, N. G. (1956). "Reduction with Complex Metal Hydrides." Interscience Publishers. Context: Definitive guide on LiAlH4 reduction protocols for nitriles to primary amines.

-

Agomelatine & Naphthalene Scaffolds: Source: Audinot, V., et al. (2003). "Binding profile of the novel antidepressant agomelatine." European Journal of Pharmacology. Context: Details the pharmacodynamics of naphthalene-based ethylamines in drug development.

-

Chemical Properties & Safety (SDS): Source: Sigma-Aldrich Safety Data Sheet (CAS 942-05-2/6038-18-2). Context: Melting point and solubility data verification.[2]

Sources

- 1. Reputable Manufacturer Supply Buy High Quality (R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE 82572-04-1 with Efficient Delivery [yzqyyykj.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Bioisosteric modification on melatonin: synthesis of new naphthalene derivatives, in vitro antioxidant activity and cytotoxicity studies – ScienceOpen [scienceopen.com]

Naphthalene Bioisosteres of Phenethylamines: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of naphthalene bioisosteres of phenethylamines, a class of compounds with significant potential in the development of novel therapeutics targeting the central nervous system. By replacing the phenyl group of phenethylamine with a naphthalene moiety, researchers can modulate the pharmacological profile of these molecules, influencing their affinity and selectivity for monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—as well as various receptor subtypes. This guide delves into the synthetic chemistry, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. Detailed experimental protocols and data visualization are provided to facilitate the practical application of this knowledge in a laboratory setting.

Introduction: The Rationale for Naphthalene Bioisosterism in Phenethylamine Scaffolds

The principle of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry.[1][2][3] This strategy allows for the fine-tuning of a drug candidate's physicochemical properties to enhance its efficacy, selectivity, and pharmacokinetic profile.[4] The phenethylamine scaffold is a privileged structure in neuroscience drug discovery, forming the basis for a wide array of neurotransmitters and psychoactive compounds that interact with monoamine systems.

The replacement of the phenyl ring in phenethylamines with a naphthalene ring system offers several strategic advantages for drug design. The larger, more lipophilic naphthalene core can lead to altered binding interactions with target proteins, potentially increasing potency and modulating selectivity.[5] Furthermore, the naphthalene moiety can influence metabolic stability by altering the sites of enzymatic oxidation, a common metabolic pathway for phenyl rings.[6] This can lead to an improved pharmacokinetic profile and a reduction in the formation of potentially toxic metabolites.[6]

This guide will explore the chemical and pharmacological landscape of naphthalene bioisosteres of phenethylamines, providing a framework for the rational design and evaluation of novel CNS-active compounds.

Synthetic Strategies for Naphthalene Bioisosteres of Phenethylamines

The synthesis of naphthalene-based phenethylamine analogs can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on both the naphthalene ring and the ethylamine side chain.

Reductive Amination of Naphthyl Ketones

A versatile and widely employed method for the synthesis of these compounds is the reductive amination of a corresponding naphthyl ketone.[7][8][9] This one-pot reaction typically involves the condensation of a ketone with an amine (or ammonia for primary amines) to form an imine intermediate, which is then reduced in situ to the desired amine.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: Dissolve the naphthyl ketone (1 equivalent) in a suitable solvent such as methanol or ethanol. Add the desired amine (or a source of ammonia, such as ammonium acetate) in excess. The reaction mixture is stirred at room temperature or with gentle heating to facilitate the formation of the imine intermediate. Progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is evident, a reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice due to its selectivity for reducing imines in the presence of ketones.[10] The reaction is stirred until the imine is fully reduced.

-

Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired naphthalene-based phenethylamine analog.[10]

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides a classical method for the synthesis of amines from ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1][11][12] This reaction is particularly useful for the synthesis of N-formylated or N-methylated amines.

Experimental Protocol: General Procedure for the Leuckart-Wallach Reaction

-

Reaction Setup: A mixture of the naphthyl ketone (1 equivalent) and an excess of ammonium formate or formamide is heated to a high temperature (typically 150-200 °C) for several hours.[11]

-

Hydrolysis: The resulting N-formyl intermediate is then hydrolyzed by heating with a strong acid (e.g., hydrochloric acid) to yield the primary amine.

-

Work-up and Purification: After cooling, the reaction mixture is made basic with a strong base (e.g., sodium hydroxide) and extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The final product is purified by distillation or chromatography.

Structure-Activity Relationships (SAR) at Monoamine Transporters

The pharmacological profile of naphthalene bioisosteres of phenethylamines is highly dependent on their structural features. Key modifications that influence activity at DAT, SERT, and NET include the position of attachment of the ethylamine side chain to the naphthalene ring, substitutions on the naphthalene ring, and substitutions on the amine.

Positional Isomerism of the Naphthyl Ring

The point of attachment of the propan-2-amine side chain to the naphthalene ring has a profound impact on monoamine transporter activity. For instance, 1-(naphthalen-2-yl)propan-2-amine (also known as 2-naphthylisopropylamine or PAL-287) is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[13] In contrast, its positional isomer, 1-(naphthalen-1-yl)propan-2-amine (1-naphthylisopropylamine), displays significantly different pharmacology and lacks stimulant-like effects in animal models.[14]

| Compound | DAT (EC₅₀, nM) | SERT (EC₅₀, nM) | NET (EC₅₀, nM) |

| PAL-287 (2-isomer) | 12.6 | 3.4 | 11.1 |

| Amphetamine | ~25 | ~1760 | ~7 |

Table 1: Monoamine release potency of PAL-287 compared to amphetamine.[13]

N-Alkylation and Ring Constraints

N-alkylation of the primary amine can significantly alter the pharmacological profile. For example, N-methylation of 2-naphthylisopropylamine to produce methamnetamine maintains potent monoamine releasing activity.

Conformationally restricting the ethylamine side chain by incorporating it into a tetralin ring system has been a fruitful strategy for developing selective ligands. 2-Aminotetralin (2-AT) and its derivatives are a well-studied class of compounds with varying affinities for monoamine transporters and receptors.[15]

Pharmacological Evaluation: Key In Vitro Assays

A thorough pharmacological characterization of novel naphthalene bioisosteres is essential to understand their mechanism of action and therapeutic potential. The following in vitro assays are fundamental to this process.

Monoamine Transporter Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for DAT, SERT, and NET. These assays measure the ability of a compound to displace a known radiolabeled ligand from the transporter.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human DAT, SERT, or NET.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium to be reached.

-

Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assays

These assays measure the functional ability of a compound to block the reuptake of neurotransmitters into cells expressing the respective transporters.

Experimental Protocol: Monoamine Uptake Inhibition Assay

-

Cell Culture: Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in 96-well plates.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, [³H]norepinephrine for NET).

-

Incubation: Incubate for a short period at a controlled temperature to allow for substrate uptake.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the internalized radiolabel.

-

Quantification and Analysis: Measure the radioactivity in the cell lysate using a scintillation counter and determine the IC₅₀ value for uptake inhibition.

Monoamine Release Assays

For compounds that may act as substrates for the monoamine transporters, it is crucial to assess their ability to induce neurotransmitter release.

Experimental Protocol: In Vitro Monoamine Release Assay

-

Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).

-

Preloading: Preload the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Superfusion: Place the preloaded synaptosomes in a superfusion apparatus and continuously perfuse with buffer.

-

Drug Application: After a stable baseline of radioactivity is established in the collected fractions, switch to a buffer containing the test compound at various concentrations.

-

Fraction Collection and Analysis: Collect fractions of the superfusate and measure the amount of radioactivity in each fraction to determine the rate of neurotransmitter release.

-

Data Analysis: Calculate the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal release response).

Conclusion and Future Directions

Naphthalene bioisosteres of phenethylamines represent a promising chemical space for the discovery of novel modulators of monoamine transporter function. The ability to fine-tune the pharmacological profile by manipulating the naphthalene scaffold offers a powerful tool for developing compounds with desired selectivity and therapeutic potential. The synthetic routes and pharmacological assays detailed in this guide provide a solid foundation for researchers to explore this exciting area of medicinal chemistry.

Future research in this field will likely focus on the development of more selective ligands, particularly those that can differentiate between the individual monoamine transporters with high fidelity. Furthermore, a deeper understanding of the molecular interactions between these naphthalene analogs and their target proteins, through techniques such as computational modeling and structural biology, will be instrumental in guiding the rational design of the next generation of CNS-active drugs.

References

-

Leuckart reaction - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]

- Thorn, C. F., et al. (1995). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 95(7), 1793-1811.

-

Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Naphthylaminopropane. (n.d.). Retrieved February 15, 2026, from [Link]

-

Reductive amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.). Retrieved February 15, 2026, from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Retrieved February 15, 2026, from [Link]

-

Naphthylaminopropane. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of 2-naphthylamine - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved February 15, 2026, from [Link]

-

1-Naphthyl and 4-indolyl Arylalkylamines as Selective Monoamine Reuptake Inhibitors. (2009). Retrieved February 15, 2026, from [Link]

-

Naphthylisopropylamine - chemeurope.com. (n.d.). Retrieved February 15, 2026, from [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Retrieved February 15, 2026, from [Link]

-

Range of previously reported IC 50 values for neurotransmitter uptake inhibition. (n.d.). Retrieved February 15, 2026, from [Link]

-

1-Naphthylaminopropane - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.). Retrieved February 15, 2026, from [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. (2024). Retrieved February 15, 2026, from [Link]

-

Bioisosteres that influence metabolism - Hypha Discovery Blogs. (2022). Retrieved February 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]

- 4. ctppc.org [ctppc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(Naphthalen-1-yl)ethan-1-amine hydrochloride [cymitquimica.com]

- 9. CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (S)-(-)-1-(2-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naphthylaminopropane [medbox.iiab.me]

- 14. One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. 1-Naphthyl and 4-indolyl arylalkylamines as selective monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Solubility Dynamics of 2-(1-Naphthyl)ethylamine Hydrochloride

Executive Summary

This technical guide analyzes the solubility profile of 2-(1-Naphthyl)ethylamine hydrochloride (CAS: 942-05-2), a critical intermediate in the synthesis of GPCR ligands and naphthalene-derived pharmaceuticals.

The core solubility dynamic is defined by the molecule's amphiphilic nature: the hydrophilic ammonium chloride moiety drives high aqueous solubility, while the lipophilic naphthalene aromatic system facilitates significant interaction with organic solvents like ethanol.

For researchers, this differential is the key to purification. While water is the superior solvent for dissolution (formulation), ethanol functions as the superior solvent for recrystallization (purification), offering a steeper temperature-solubility gradient that maximizes recovery yields.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-(1-Naphthyl)ethylamine HCl, one must understand the competition between its lattice energy and solvation enthalpy.

Structural Architecture

The molecule consists of two distinct domains:

-

The "Head" (Ionic): The ethylammonium chloride group (

). This region demands a solvent with a high dielectric constant ( -

The "Tail" (Lipophilic): The naphthalene ring system. This fused aromatic structure is highly hydrophobic, relying on Van der Waals (London Dispersion) forces and

-

Thermodynamic Drivers[1]

-

In Water (

): The hydration enthalpy of the ammonium cation and chloride anion is massive. Water molecules form a structured cage around the ions, easily overcoming the crystal lattice energy. However, the hydrophobic naphthalene ring disrupts the hydrogen-bonding network of water (hydrophobic effect), creating an entropic penalty. Result: High solubility, but potential for micellar-like aggregation at high concentrations. -

In Ethanol (

): Ethanol is amphiphilic. Its hydroxyl group (

Part 2: Comparative Solubility Profile

The following table summarizes the operational solubility characteristics required for process design.

| Parameter | Water ( | Ethanol ( | Mechanistic Insight |

| Solubility Classification | Freely Soluble | Soluble | Water dominates ionic solvation; Ethanol balances ionic/lipophilic interactions. |

| Dielectric Constant | 78.4 | 24.5 | Lower |

| Temp. Coefficient | Low | High | Water solubility is high even at 4°C; EtOH solubility drops sharply with cooling. |

| Primary Utility | Formulation / Bioavailability | Recrystallization / Purification | Use water to deliver the drug; use ethanol to purify it. |

| Impurity Rejection | Poor | Excellent | Water often co-dissolves inorganic salts; EtOH precipitates them. |

Visualization: Solvation Dynamics

The diagram below illustrates the competing forces during the dissolution process in both solvents.

Caption: Figure 1. Mechanistic pathways of dissolution. Water relies on strong ion hydration, while Ethanol utilizes amphiphilic interactions suitable for thermal manipulation.

Part 3: Experimental Protocols

As specific quantitative solubility data (

Protocol A: Gravimetric Solubility Determination (The "Shake-Flask" Method)

Purpose: To determine the exact saturation point at

Materials:

-

2-(1-Naphthyl)ethylamine HCl (dry powder)

-

Scintillation vials (20 mL)

-

Orbital shaker or magnetic stirrer

-

Syringe filters (0.45 µm PTFE for Ethanol, Nylon for Water)

Workflow:

-

Supersaturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent (Water or Ethanol) in a vial.

-

Equilibration: Agitate at

for 24 hours. Ensure solid remains visible (if dissolved, add more solid). -

Filtration: Draw the supernatant through a pre-warmed syringe filter into a tared vessel.

-

Evaporation: Evaporate solvent under vacuum or nitrogen stream.

-

Quantification: Weigh the residue.

Protocol B: Purification via Recrystallization

Purpose: To exploit the ethanol solubility curve for high-purity isolation.

Rationale: Water is a poor recrystallization solvent because the compound is too soluble; losses to the mother liquor will be excessive. Ethanol allows for high solubility at boiling (

Caption: Figure 2. Optimized recrystallization workflow utilizing the steep solubility gradient of ethanol.

Step-by-Step:

-

Dissolution: Place crude solid in a flask. Add boiling ethanol dropwise with stirring until just dissolved.

-

Clarification: If the solution is colored/dirty, add activated carbon, stir for 5 mins, and filter hot.

-

Nucleation: Allow the flask to cool slowly to room temperature on a cork ring (insulation). Rapid cooling traps impurities.

-

Maximizing Yield: Once at room temperature, place in a fridge (

) then a freezer ( -

Collection: Filter crystals. Crucial: Wash with cold diethyl ether (or cold ethanol). The salt is insoluble in ether, which removes residual ethanol mother liquor without dissolving the crystals.

Part 4: Applications in Drug Development

Salt Selection Context

The hydrochloride salt is chosen specifically to enhance bioavailability. The free base (2-(1-Naphthyl)ethylamine) is an oil or low-melting solid with poor water solubility. Converting it to the HCl salt increases aqueous solubility by

Formulation Stability

-

Aqueous Solutions: Stable at acidic/neutral pH. Avoid basic conditions (

), which will deprotonate the ammonium group, causing the free base to oil out of solution. -

Ethanolic Solutions: Useful for preparing stock solutions for in vitro assays. Ethanol stock solutions can be diluted 1:1000 into aqueous media without precipitation, provided the final concentration is below the aqueous solubility limit.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11094, 1-Naphthalenamine, hydrochloride. Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

2-(1-Naphthyl)ethylamine hydrochloride melting point data

Technical Guide: 2-(1-Naphthyl)ethylamine Hydrochloride – Physicochemical Characterization & Synthesis

Executive Summary This technical guide provides a definitive characterization of this compound (CAS 942-05-2), a critical building block in medicinal chemistry often utilized for its lipophilic naphthalene moiety. Unlike its chiral isomer 1-(1-naphthyl)ethylamine, this compound is achiral and exhibits a significantly higher melting point, indicative of a robust crystal lattice. This document details the thermodynamic properties, validated synthesis pathways, and rigorous quality control protocols required for its use in drug development.

Part 1: Chemical Identity & Significance[1]

Compound Profile

-

IUPAC Name: 2-(Naphthalen-1-yl)ethan-1-amine hydrochloride

-

Common Synonyms: 1-Naphthaleneethanamine hydrochloride; 1-Naphthylethylamine HCl

-

CAS Number: 942-05-2[1]

-

Molecular Formula: C₁₂H₁₄ClN

-

Molecular Weight: 207.70 g/mol [1]

-

SMILES: C1=CC=C2C(=C1)C=CC=C2CCN.Cl

Structural Significance The compound consists of a naphthalene ring linked to a primary amine via an ethyl spacer. This "phenethylamine-like" scaffold is pharmacologically privileged, serving as a bioisostere for serotonin or dopamine ligands. The hydrochloride salt form is preferred for its enhanced water solubility and stability compared to the hygroscopic free base.

Part 2: Thermodynamic Characterization (Melting Point Data)

The melting point (MP) of this compound is a critical quality attribute (CQA). Due to the high lattice energy of the salt, the melting event is often accompanied by decomposition.

Table 1: Authoritative Melting Point Data

| Source | Melting Point Range (°C) | Condition/Note |

| Sigma-Aldrich (Merck) | 247 – 259 °C | Decomposition likely at upper limit [1] |

| MySkinRecipes | 247 – 259 °C | Standard Reagent Grade [2] |

| Comparative Isomer (Beta) | 226 – 274 °C | 2-(2-Naphthyl)ethylamine HCl (Complex multi-stage melt) [3] |

| Comparative Isomer (Alpha) | 253 – 257 °C | (R)-1-(1-Naphthyl)ethylamine HCl (Chiral isomer) [4] |

Technical Insight: The Decomposition Window The broad range (247–259 °C) is characteristic of ammonium salts that undergo sublimation or dehydrohalogenation (loss of HCl) prior to or during the phase transition.

-

Protocol: For precise determination, use a sealed capillary tube to prevent HCl loss.

-

Heating Rate: A rate of 5–10 °C/min is recommended. Slower rates may result in lower observed MPs due to thermal degradation.

Part 3: Synthesis & Purification Workflow

To ensure high purity (>98%) and the correct crystal form, the reduction of 1-naphthylacetonitrile is the industry-standard route. This avoids the formation of secondary amines common in direct alkylation methods.

Reaction Pathway

-

Precursor: 1-Naphthylacetonitrile (CAS 132-75-2).[2]

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) in dry Ether or THF.

-

Workup: Fieser workup followed by HCl salt formation.

DOT Diagram: Synthesis Logic

Caption: Figure 1. Validated synthesis pathway via nitrile reduction to ensure regioselectivity.

Step-by-Step Protocol

-

Reduction: Dissolve 1-naphthylacetonitrile (1.0 eq) in anhydrous THF. Slowly add LiAlH₄ (2.0 eq) at 0°C under Argon. Reflux for 4 hours.

-

Quench: Cool to 0°C. Carefully quench with water/NaOH (Fieser method) to precipitate aluminum salts. Filter and concentrate the filtrate to obtain the free base oil.

-

Salt Formation: Dissolve the oil in absolute ethanol. Add concentrated HCl (1.1 eq) dropwise.

-

Crystallization: Dilute with diethyl ether until turbid. Cool to -20°C. Collect white crystals.

-

Validation: Check MP. If <245°C, recrystallize from Ethanol/Ether (1:5).

Part 4: Quality Control & Isomer Differentiation

A common error in procurement and synthesis is confusing the target compound with its isomers. The melting point serves as a rapid discrimination tool.

Differentiation Logic

Caption: Figure 2. Decision tree for distinguishing the target compound from common isomers.

Analytical Standards

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator. Moisture absorption will depress the MP significantly (e.g., down to 230°C).

-

Solubility:

-

Soluble: Water, Methanol, DMSO.

-

Insoluble: Diethyl ether, Hexane.[2]

-

References

-

Sigma-Aldrich.[3][4] Product Specification: this compound (Product No. 661694). Retrieved from

-

MySkinRecipes.[5] Chemical Specifications: this compound.[1] Retrieved from

-

Sigma-Aldrich.[3][4] Product Specification: 2-(2-Naphthyl)ethylamine hydrochloride (Product No. 2017-67-6). Retrieved from

-

ChemicalBook. (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride Properties. Retrieved from

-

Organic Syntheses. General reduction of nitriles to amines. Coll. Vol. 10, p. 123. Retrieved from

Sources

Naphthalene-Based Ligands for Trace Amine-Associated Receptor 1 (TAAR1): Design, Synthesis, and Pharmacological Characterization

Part 1: Executive Summary & Molecular Rationale

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a critical rheostat for monoaminergic neurotransmission, offering therapeutic potential for schizophrenia, addiction, and metabolic disorders without the cataleptic side effects of classical D2 antagonists. While endogenous ligands like

This guide focuses on Naphthalene Analogs —specifically the strategic use of the naphthalene moiety as a bioisostere for the indole ring of tryptamine or the phenyl ring of T1AM (3-iodothyronamine). The naphthalene scaffold offers distinct advantages:

-

Enhanced Lipophilicity: Increases blood-brain barrier (BBB) penetration.

- -Stacking Potential: Optimizes interactions with aromatic residues (Phe195, Phe268) in the TAAR1 orthosteric pocket.

-

Rigidification: Reduces entropic penalty upon binding compared to flexible phenyl-ether analogs.

Part 2: Molecular Pharmacology & Signaling[1]

The TAAR1 Signaling Cascade

TAAR1 is a G

Figure 1: Canonical TAAR1 signaling pathway.[2] Naphthalene ligands drive Gs-mediated cAMP accumulation, leading to downstream CREB phosphorylation.

Part 3: Chemical Synthesis of Naphthalene Analogs

We will focus on two primary scaffolds: N-(1-naphthylmethyl)amines (Tryptamine bioisosteres) and Naphthyl-piperazines (Aryl-piperazine pharmacophore).

Protocol A: Reductive Amination (Tryptamine Bioisostere)

This protocol yields N-alkylated naphthalene derivatives.

Reagents:

-

1-Naphthaldehyde (CAS: 66-77-3)

-

Primary Amine (e.g., Methylamine, Ethylamine)

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) / Acetic Acid

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1-Naphthaldehyde (1.0 eq) in anhydrous DCM (0.2 M). Add the appropriate amine (1.2 eq). If using an amine salt, add Triethylamine (1.5 eq).

-

Acid Catalysis: Add Glacial Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours under Nitrogen.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction: Allow to warm to RT and stir overnight (12-16h). Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organic layer with Brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (SiO2, DCM:MeOH 95:5 + 1% NH4OH).

Protocol B: Buchwald-Hartwig Amination (Aryl-Piperazine)

This protocol couples a bromonaphthalene to a piperazine core, common in high-affinity GPCR ligands.

Reagents:

-

1-Bromonaphthalene

-

N-Boc-Piperazine

-

Pd2(dba)3 (Catalyst)

-

BINAP (Ligand)

-

NaOtBu (Base)

-

Toluene[3]

Workflow Diagram:

Figure 2: Synthetic route for 1-(1-Naphthyl)piperazine via Palladium-catalyzed cross-coupling.

Part 4: Biological Evaluation Protocols

In Vitro cAMP Accumulation Assay (TR-FRET)

The gold standard for TAAR1 agonist validation is the measurement of cAMP using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), such as the LANCE® or HTRF® system.

Assay Principle: Competition between native cAMP produced by the cell and exogenously added biotinylated-cAMP (labeled with an acceptor fluorophore) for binding to a Europium-labeled anti-cAMP antibody (donor). High agonist activity = High cAMP = Low FRET signal.

Protocol:

-

Cell Culture: Use CHO-K1 or HEK293 cells stably expressing human TAAR1 (hTAAR1). Harvest cells and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.5 mM IBMX).

-

Plating: Dispense 2,000 cells/well into a white 384-well low-volume plate.

-

Treatment: Add 5 µL of Naphthalene analog (serial dilutions, 10 µM to 0.1 nM). Include PEA (10 µM) as a positive control (Max response) and Vehicle as basal.

-

Incubation: Incubate for 30 minutes at RT.

-

Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody.

-

Read: Incubate 1 hour in dark. Read on a TR-FRET compatible plate reader (e.g., EnVision). Excitation: 320 nm; Emission: 615 nm / 665 nm.

-

Analysis: Plot FRET ratio (665/615) vs. log[Concentration]. Calculate EC50 using a 4-parameter logistic fit.

Quantitative Data Summary (Reference Values)

The following table summarizes expected affinities for key reference compounds and naphthalene analogs based on bioisosteric principles.

| Compound Class | Representative Ligand | hTAAR1 EC50 (nM) | Selectivity (vs D2/5HT) | Notes |

| Endogenous | ~100 - 500 | Low | Rapid metabolism | |

| Endogenous | 3-Iodothyronamine (T1AM) | ~10 - 50 | Moderate | Thyroid metabolite |

| Synthetic | RO5166017 | ~15 | High | Oxazoline core |

| Naphthalene | 1-(1-Naphthyl)piperazine | ~50 - 200 | Low | Known 5-HT ligand with TAAR1 activity |

| Naphthalene | Naphazoline | ~500 - 1000 | Low | |

| Naphthalene | T1AM-Naphthyl Analog | < 10 | High | Bioisostere of T1AM (Iodine replaced) |

*Values estimated based on SAR bioisosteric trends [1][3].

Part 5: SAR & Optimization Strategy

When optimizing naphthalene ligands for TAAR1, consider the following Structure-Activity Relationships (SAR):

-

1-Naphthyl vs 2-Naphthyl:

-

1-Naphthyl: Generally preferred for "Tryptamine-like" binding modes. The bulk occupies the space typically held by the indole 6/7-positions.

-

2-Naphthyl: Mimics the linear extension of the phenyl ring in PEA but often suffers from steric clashes in the compact TAAR1 orthosteric site.

-

-

Linker Length:

-

Direct attachment (Naphthyl-amine) is often too rigid.

-

Methylene spacer (CH2): Optimal. Mimics the ethylamine chain distance when constrained.

-

Piperazine ring: Acts as a rigidified ethylamine linker.

-

-

Metabolic Liability:

-

Naphthalene is prone to CYP450 epoxidation (toxic metabolites).

-

Solution: Substitution with Fluorine or Methyl groups on the distal ring (positions 4, 5, or 8) blocks metabolic soft spots while maintaining lipophilicity.

-

Part 6: References

-

Scanlan, T. S., et al. (2007). Exploring the structure-activity relationship of the ethylamine portion of 3-iodothyronamine for rat and mouse trace amine-associated receptor 1.Journal of Medicinal Chemistry .

-

Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity.PNAS .

-

Zucchi, R., et al. (2006). Trace amine-associated receptors and their ligands.[2][4][5][6][7][8]British Journal of Pharmacology .

-

Diouf, O., et al. (2000).[9] Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands. (Demonstrates Indole-Naphthalene Bioisosterism). European Journal of Medicinal Chemistry .

-

Gerecke, K. M., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1) Agonist AP163 for the Treatment of Psychotic Disorders.[10]MDPI Pharmaceuticals .

Sources

- 1. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exploring the structure-activity relationship of the ethylamine portion of 3-iodothyronamine for rat and mouse trace amine-associated receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. biorxiv.org [biorxiv.org]

- 8. The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

2-(1-Naphthyl)ethylamine hydrochloride safety data sheet (SDS)

Executive Summary & Molecular Architecture

This technical guide provides an in-depth analysis of 2-(1-Naphthyl)ethylamine hydrochloride (1-NEA·HCl), a critical monoamine building block used in the synthesis of pharmaceuticals, fluorescent probes, and receptor binding ligands. Unlike standard Safety Data Sheets (SDS) that list generic hazards, this whitepaper correlates the compound's molecular architecture with its toxicological profile and handling requirements.

Chemical Identity:

-

IUPAC Name: 2-(Naphthalen-1-yl)ethan-1-amine hydrochloride[1]

-

CAS Number: 942-05-2 (Specific to HCl salt)[4]

-

Molecular Formula: C₁₂H₁₃N · HCl

Molecular Logic: The molecule consists of a lipophilic naphthalene ring fused to a hydrophilic ethylamine tail, stabilized as a hydrochloride salt. This amphiphilic nature drives its utility in drug discovery (enhancing membrane permeability via the naphthyl group) but also dictates its safety profile: the amine functionality is a potent irritant, while the hydrochloride counter-ion confers acidity and water solubility.

Hazard Profiling & Toxicological Mechanics

The safety profile of 1-NEA·HCl is dominated by its nature as a cationic surfactant-like molecule and an aromatic amine.

Core Hazard Classifications (GHS)

| Hazard Class | Category | H-Code | Risk Description | Mechanistic Insight |

| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed | Bioavailability is enhanced by the lipophilic naphthalene ring, facilitating GI absorption. |

| Skin Irritation | Category 2 | H315 | Causes skin irritation | The protonated amine is acidic (pH ~4-5 in solution), causing contact dermatitis. |

| Eye Damage | Category 1/2 | H318 | Causes serious eye damage | Corrosive potential of the hydrochloride salt upon contact with mucosal membranes. |

| STOT - SE | Category 3 | H335 | Respiratory irritation | Fine dust inhalation irritates the upper respiratory tract due to localized acidification. |

The "Naphthalene Effect"

Researchers must note that the naphthalene moiety is not metabolically inert. While the ethylamine chain is the primary reactive site, the naphthalene ring can undergo cytochrome P450-mediated oxidation. Chronic exposure precautions should mirror those of polycyclic aromatic hydrocarbons (PAHs) as a preventative measure, although specific carcinogenicity data for this salt is often limited compared to naphthylamine.

Risk Mitigation & Handling Protocols

Safe handling requires a "Barrier & Containment" strategy.[6][7][8] The following protocols are designed to prevent the two most common failure modes: inhalation of fines during weighing and dermal absorption during solubilization.

PPE Decision Matrix (Graphviz Visualization)

The following logic flow dictates the personal protective equipment (PPE) based on the operational state of the chemical.

Figure 1: PPE Selection Logic based on the physical state of 1-NEA·HCl. High-contrast nodes indicate critical decision points.

Protocol: Safe Solubilization

Objective: Dissolve 1-NEA·HCl without generating aerosolized particulates.

-

Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

-

Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat. Hydrochloride salts of amines often carry static charge, causing "jumping" of particles.

-

Solvent Addition:

-

Do not pour solvent directly onto the pile of solid (creates dust plume).

-

Correct Method: Add the solid slowly to the solvent under magnetic stirring.

-

-

pH Check: Verify pH. Aqueous solutions will be acidic. If neutralizing to free base, expect precipitation; the free base is significantly less water-soluble.

Emergency Response Architecture

In the event of exposure, immediate action mitigates long-term damage. The hydrochloride moiety reacts with moisture in tissues to form hydrochloric acid equivalents, necessitating rapid dilution.

Exposure Response Workflow

Figure 2: Immediate response triage for 1-NEA·HCl exposure.[9] Speed of dilution is the critical factor for eye/skin contact.

Experimental Utility & Stability

Storage & Stability

-

Hygroscopicity: As a hydrochloride salt, 1-NEA·HCl is hygroscopic. Moisture absorption leads to clumping and hydrolysis, altering the stoichiometry of sensitive reactions.

-

Storage Condition: Store at room temperature (15-25°C) in a desiccator .

-

Shelf Life: Stable for >2 years if kept dry. Yellowing indicates oxidation of the amine or naphthalene ring.

Synthetic Application: Amide Coupling

A common application is coupling 1-NEA·HCl with carboxylic acids to form fluorescent amides.

Protocol:

-

Base Neutralization: Since the amine is protonated (HCl salt), an organic base (e.g., Triethylamine or DIPEA) is mandatory (2.0 - 3.0 equivalents) to liberate the nucleophilic free amine.

-

Solvent: DMF or DCM are preferred.

-

Coupling Agent: HATU or EDC/NHS.

-

Purification: The naphthyl group allows for easy UV detection during HPLC/Flash chromatography.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound. MilliporeSigma.[3][6][10]

-

PubChem. (2024).[3] Compound Summary: this compound (CAS 942-05-2).[1][3][4] National Center for Biotechnology Information.

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: 1-Naphthaleneethylamine hydrochloride.

-

Fisher Scientific. (2024).[10] Safety Data Sheet: this compound.

Sources

- 1. 2-(Naphthalen-1-yl)ethan-1-amine hydrochloride [cymitquimica.com]

- 2. (S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride | C12H14ClN | CID 16217998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1-Naphthyl)ethylamine 95 942-05-2 [sigmaaldrich.com]

- 4. This compound | CAS 942-05-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. This compound [myskinrecipes.com]

- 6. echemi.com [echemi.com]

- 7. targetmol.com [targetmol.com]

- 8. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 9. siskiyous-keenan.newlook.safeschoolssds.com [siskiyous-keenan.newlook.safeschoolssds.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Optimized Strategies for the N-Acylation of 2-(1-Naphthyl)ethylamine: From Bench to Library Synthesis

Executive Summary

This Application Note provides a rigorous technical guide for the N-acylation of 2-(1-Naphthyl)ethylamine , a critical scaffold in the development of melatonergic (MT1/MT2) agonists and CNS-active agents. Unlike simple aliphatic amines, the bulky naphthalene moiety imparts significant lipophilicity and steric demand, requiring optimized solvent systems and purification strategies.

This guide details two complementary protocols:

-

Method A (Acid Chloride/Anhydride): High-throughput, scalable synthesis for standard derivatives (e.g., acetamides).

-

Method B (Carbodiimide Coupling): Precision synthesis for complex carboxylic acids, suitable for diversity-oriented library generation.

Scientific Background & Rationale

The Pharmacophore

2-(1-Naphthyl)ethylamine is the des-methoxy analog of the antidepressant Agomelatine . The N-acylation of this amine is the final key step in generating bioisosteres of melatonin. The resulting amide bond mimics the indole-3-ethylamide motif of serotonin, essential for binding to G-protein coupled receptors (GPCRs).

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution . The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent.[1]

-

Challenge: The naphthalene ring increases

- -

Solution: Use of Dichloromethane (DCM) or Dimethylformamide (DMF) ensures homogeneity, while base selection (Triethylamine vs. DIPEA) modulates the protonation state of the byproduct.

Experimental Workflows (Visualized)

The following diagram outlines the decision matrix and workflow for selecting the appropriate acylation strategy.

Figure 1: Decision tree and process flow for the N-acylation of naphthylethylamines.

Detailed Protocols

Method A: Classical Schotten-Baumann (Acid Chlorides)

Best for: Synthesis of Acetamide (Agomelatine analogs), Propionamide, and simple alkyl derivatives.

Reagents:

-

Substrate: 2-(1-Naphthyl)ethylamine (1.0 eq)

-

Reagent: Acyl Chloride (1.1 – 1.2 eq)

-

Base: Triethylamine (TEA) (1.5 eq) or Pyridine

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1-Naphthyl)ethylamine (1.0 mmol) in anhydrous DCM (5 mL).

-

Basification: Add TEA (1.5 mmol). The solution should remain clear.

-

Addition: Cool the mixture to 0°C (ice bath). Add the Acyl Chloride (1.1 mmol) dropwise over 5 minutes. Note: Exothermic reaction. Control rate to prevent bis-acylation.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

-

Quench: Add water (5 mL) to hydrolyze excess acid chloride.

-

Workup (Critical for Purity):

-

Wash Organic layer with 1M HCl (2 x 5 mL). Purpose: Protonates and removes unreacted starting amine.

-

Wash with Sat. NaHCO₃ (2 x 5 mL). Purpose: Neutralizes HCl and removes carboxylic acid byproducts.

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.[2]

-

Method B: Carbodiimide Coupling (Carboxylic Acids)

Best for: Attaching complex, chiral, or expensive carboxylic acids where acid chlorides are unstable.

Reagents:

-

Substrate: 2-(1-Naphthyl)ethylamine (1.0 eq)

-

Carboxylic Acid: R-COOH (1.1 eq)

-

Coupling Agents: EDC.HCl (1.2 eq), HOBt (1.2 eq)

-

Base: DIPEA (2.0 eq)

-

Solvent: DMF or DCM

Step-by-Step Protocol:

-

Activation: Dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add EDC.HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 30 minutes at RT. Mechanism: Formation of the active ester.

-

Coupling: Add 2-(1-Naphthyl)ethylamine (1.0 mmol) and DIPEA (2.0 mmol) to the activated acid solution.

-

Reaction: Stir at RT for 12–16 hours.

-

Workup: Dilute with Ethyl Acetate (30 mL). Perform the standard acid/base wash sequence (1M HCl / NaHCO₃) as described in Method A to remove urea byproducts and unreacted starting materials.

Purification & Characterization

Due to the lipophilic nature of the naphthalene ring, these amides crystallize well.

Recrystallization Strategy:

-

Solvent System: Ethanol/Water (1:1 to 3:1 ratio).

-

Procedure: Dissolve crude solid in minimal boiling ethanol. Add hot water dropwise until persistent turbidity is observed. Cool slowly to 4°C.

-

Yield: Typically 85–95% for Method A; 70–85% for Method B.

Data Interpretation Table:

| Feature | Expected Signal (¹H NMR, CDCl₃) | Structural Validation |

| Amide NH | Confirms amide bond formation. | |

| Naphthalene Ar-H | Confirms integrity of the scaffold. | |

| Shifts downfield due to amide N proximity. | ||

| Benzylic position. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acyl Chloride | Ensure glassware is flame-dried; use anhydrous DCM. Check reagent quality. |

| Starting Material Remains | Incomplete Acylation | Increase Acylating agent to 1.5 eq. Check pH > 9 (add more TEA). |

| Extra Spots on TLC | Bis-acylation (Imide formation) | Strictly control temperature (0°C addition) and stoichiometry (1.05 eq). |

| Oiling out | Impurities preventing crystallization | Use Column Chromatography (SiO₂). Gradient: 0 |

References

-

BenchChem. (2025).[1][2][3][4] Optimizing reaction conditions for N-acylation of 2-naphthylamine. BenchChem Technical Notes. Link

-

Yousif, E., et al. (2012). Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). ResearchGate / WIPO Patents. Link

-

MDPI. (2023). Structural Basis for Agonistic Activity and Selectivity toward Melatonin Receptors. International Journal of Molecular Sciences. Link

-

PrepChem. (2023). Synthesis of N-(1,2,3,4-tetrahydro-1-naphthyl)-acetamide. PrepChem Protocols. Link

-

Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI Molecules. Link

Sources

Synthesis of N-[2-(1-naphthyl)ethyl]propionamide derivatives

Application Note: Strategic Synthesis and Optimization of N-[2-(1-naphthyl)ethyl]propionamide and Bioisosteric Derivatives

Executive Summary & Scientific Context

This application note details the robust synthesis of N-[2-(1-naphthyl)ethyl]propionamide , a structural analog of the antidepressant Agomelatine. While Agomelatine (an acetamide) acts as a high-affinity agonist at melatonin MT1/MT2 receptors and an antagonist at 5-HT2C receptors, the propionamide derivative serves as a critical probe for exploring the steric tolerance of the receptor's acyl-binding pocket.

Why this protocol matters:

-

SAR Exploration: Extending the acyl chain from methyl (acetamide) to ethyl (propionamide) tests the depth of the hydrophobic pocket in GPCR targets.

-

Chemical Stability: The protocol minimizes the formation of bis-acylated byproducts, a common impurity in primary amine acylation.

-

Scalability: The method uses a self-validating purification logic suitable for milligram-to-gram scale synthesis.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the amide bond, the final and most critical step in generating the pharmacophore.

Strategic Disconnection: The molecule is disconnected at the amide nitrogen.

-

Synthon A (Nucleophile): 2-(1-naphthyl)ethylamine. This provides the aromatic scaffold.

-

Synthon B (Electrophile): Propionyl chloride (Method A) or Propionic acid activated by coupling agents (Method B).

DOT Diagram 1: Retrosynthetic Logic & SAR Context

Caption: Retrosynthetic breakdown illustrating the modular assembly of the target from naphthyl-ethylamine and propionyl precursors.

Experimental Protocols

Protocol A: Direct Acylation (Acid Chloride Method)

Best for: High-yield synthesis of the specific propionamide target.

Reagents:

-

2-(1-naphthyl)ethylamine (1.0 equiv)

-

Propionyl chloride (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-(1-naphthyl)ethylamine (10 mmol, 1.71 g) in anhydrous DCM (40 mL).

-

Base Addition: Add Triethylamine (15 mmol, 2.1 mL). Cool the mixture to 0°C using an ice bath.

-

Causality: Cooling is mandatory. The reaction is exothermic; uncontrolled heat can lead to bis-acylation (imide formation) or colored impurities.

-

-

Acylation: Add Propionyl chloride (11 mmol, 0.96 mL) dropwise over 15 minutes via a syringe or addition funnel.

-

Observation: White fumes (HCl) may form inside the flask, which are immediately neutralized by the TEA, forming a white precipitate (TEA·HCl).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.

-

Validation (IPC): Check reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Target: Disappearance of the starting amine (Rf ~0.1, stains with Ninhydrin) and appearance of the amide (Rf ~0.5, UV active, no Ninhydrin stain).

-

-

Workup (The "Self-Validating" Wash):

-

Wash organic layer with 1M HCl (2 x 20 mL). Purpose: Removes unreacted amine and TEA.

-

Wash with Sat. NaHCO₃ (2 x 20 mL). Purpose: Removes excess acid chloride (hydrolyzed to acid).

-

Wash with Brine (1 x 20 mL). Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Toluene/Hexane (1:3 ratio) to yield white needles.

Protocol B: Library Synthesis (Coupling Agent Method)

Best for: Creating "Derivatives" with sensitive or complex carboxylic acids (e.g., cyclopropyl, fluorinated analogs).

-

Dissolve Carboxylic Acid Derivative (1.0 equiv) in DMF/DCM (1:4).

-

Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins to activate ester.

-

Add 2-(1-naphthyl)ethylamine (1.0 equiv) and DIPEA (2.0 equiv).

-

Stir 12-16 hours. Perform aqueous workup as above.

Workflow Visualization

DOT Diagram 2: Synthetic Workflow & Purification Logic

Caption: Step-by-step synthetic workflow emphasizing the critical acid/base wash cycles for purification.

Data Presentation & Characterization

The following data table summarizes the expected analytical signatures for the target and selected derivatives.

Table 1: Analytical Specifications

| Component | Chemical Shift / Value | Assignment / Notes |

| 1H NMR (CDCl₃, 400 MHz) | δ 7.30 - 8.10 (m, 7H) | Naphthalene aromatic protons. |

| δ 5.60 (br s, 1H) | NH Amide proton (Exchangeable with D₂O). | |

| δ 3.65 (q, 2H, J=6.5 Hz) | N-CH₂ -CH₂-Ar (Methylene adjacent to Nitrogen). | |

| δ 3.30 (t, 2H, J=6.5 Hz) | N-CH₂-CH₂ -Ar (Benzylic methylene). | |

| δ 2.18 (q, 2H) | CO-CH₂ -CH₃ (Propionyl methylene). | |

| δ 1.15 (t, 3H) | CO-CH₂-CH₃ (Terminal methyl). | |

| Mass Spectrometry | m/z 228.1 [M+H]⁺ | Calculated MW: 227.30 g/mol . |

| Appearance | White crystalline solid | Recrystallized from Toluene/Hexane. |

| Yield | 85 - 92% | Method A (Acid Chloride). |

References

-

Yous, S., Andrieux, J., Howell, H. E., Morgan, P. J., Renard, P., Pfeiffer, B., Lesieur, D., & Guardiola-Lemaitre, B. (1992). Novel naphthalenic ligands with high affinity for the melatonin receptor.[2] Journal of Medicinal Chemistry, 35(8), 1484–1486.[2]

-

Depreux, P., Lesieur, D., Mansour, H. A., Morgan, P., Howell, H. E., Renard, P., Caignard, D. H., & Pfeiffer, B. (1994). Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry, 37(20), 3231–3239.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

2-(1-Naphthyl)ethylamine hydrochloride in heterocyclic synthesis

Application Note: Heterocyclic Synthesis with 2-(1-Naphthyl)ethylamine Hydrochloride

This compound (CAS: 942-05-2) is a critical building block for synthesizing fused heterocyclic systems, specifically benzo[h]isoquinolines . While structurally analogous to phenethylamine, the naphthalene moiety imparts unique lipophilicity and steric properties, making it a valuable bioisostere for serotonin (5-HT) and dopamine receptor ligands.

This guide provides high-fidelity protocols for transforming this amine into complex heterocycles, focusing on the Pictet-Spengler and Bischler-Napieralski reactions.[1]

Critical Handling & Pre-Treatment

The commercial reagent is supplied as the hydrochloride salt to ensure stability.[2] However, many organometallic and Lewis-acid catalyzed reactions require the free base.

Protocol: Free-Basing 2-(1-Naphthyl)ethylamine HCl

-

Rationale: The HCl salt is insoluble in non-polar solvents (DCM, Toluene) used in cyclization, leading to heterogeneous mixtures and poor yields.

-

Step 1: Suspend 5.0 g of the HCl salt in 50 mL of Dichloromethane (DCM).

-

Step 2: Slowly add 50 mL of 1M NaOH (aq) while stirring vigorously at 0°C.

-

Step 3: Separate the organic layer.[3] Extract the aqueous layer twice with 20 mL DCM.

-

Step 4: Dry combined organics over anhydrous

, filter, and concentrate in vacuo. -

Yield: Quantitative recovery of the pale yellow oil (Free Base). Use immediately to prevent oxidation.

Core Workflow 1: The Pictet-Spengler Cyclization

This is the most direct route to 1,2,3,4-tetrahydrobenzo[h]isoquinolines .

Mechanism & Regioselectivity: Unlike phenethylamine, the naphthalene ring offers multiple nucleophilic sites. However, for the 1-substituted isomer, cyclization occurs almost exclusively at the C2-position of the naphthalene ring due to steric constraints at the peri-position (C8) and electronic favoring of the beta-position.

Experimental Protocol

-

Reagents: 2-(1-Naphthyl)ethylamine (Free Base), Aldehyde (R-CHO), Trifluoroacetic acid (TFA), DCM.

-

Scope: Works well with aliphatic and electron-rich aromatic aldehydes.

Step-by-Step Procedure:

-

Imine Formation: Dissolve 1.0 equiv of free amine and 1.1 equiv of aldehyde in anhydrous DCM (0.2 M concentration). Add 4Å molecular sieves. Stir at Room Temperature (RT) for 2 hours.

-

QC Check: Monitor by TLC (disappearance of amine).

-

-

Cyclization: Cool the mixture to 0°C. Add TFA (3.0 – 5.0 equiv) dropwise.

-

Note: For unreactive aldehydes, refluxing in Toluene with

-TsOH may be required.

-

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Workup: Quench with sat.

(aq) until pH > 8. Extract with DCM.[3] -

Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Solvent Effects

| Solvent | Catalyst | Temperature | Yield (Typical) | Notes |

| DCM | TFA | 25°C | 75-85% | Best for reactive aldehydes |

| Toluene | p-TsOH | 110°C | 60-70% | Required for sterically hindered R-CHO |

| Ethanol | HCl (aq) | 80°C | 50-60% | "Green" alternative; lower yield due to solubility |

Core Workflow 2: The Bischler-Napieralski Reaction

This protocol yields 3,4-dihydrobenzo[h]isoquinolines , which can be reduced to tetrahydro- derivatives or oxidized to fully aromatic systems.

Experimental Protocol

-

Reagents: 2-(1-Naphthyl)ethylamine HCl, Acyl Chloride (

),

Step 1: Amide Formation

-

Dissolve the amine HCl salt (1.0 equiv) and

(2.5 equiv) in dry DCM at 0°C. -

Add Acyl Chloride (1.1 equiv) dropwise. Stir 2h.

-

Wash with 1M HCl, then brine. Dry and concentrate to obtain the amide intermediate.

Step 2: Cyclization

-

Dissolve the amide in anhydrous Acetonitrile (

) or Toluene. -

Add

(3.0 equiv). -

Reflux for 2–6 hours.

-

Caution: Evolution of HCl gas. Use a scrubber.

-

-

Workup: Cool to RT. Pour carefully into ice-water (exothermic hydrolysis of

). Basify with NaOH to pH 10. Extract with EtOAc.

Visualizing the Reaction Pathways

The following diagram maps the decision logic for selecting the correct synthesis pathway based on the desired final scaffold.

Figure 1: Divergent synthesis pathways for Benzo[h]isoquinoline derivatives.

Advanced Application: Ugi Multicomponent Reaction

For combinatorial library generation, the amine serves as the amine component in the Ugi-4CR.

Protocol:

-

Mix Aldehyde (1.0 eq) and 2-(1-Naphthyl)ethylamine (1.0 eq) in Methanol. Stir 30 min.

-

Add Carboxylic Acid (1.0 eq) and Isocyanide (1.0 eq).

-

Stir at RT for 24h.

-

Product precipitates or is isolated via evaporation and silica gel chromatography.

-

Application: This creates linear peptidomimetics which can be post-functionalized using the naphthalene ring for pi-stacking interactions in protein binding pockets.

References

-

Pictet-Spengler Mechanism & Catalysis

-

Bischler-Napieralski Protocol Optimization

-

Compound Properties (CAS 942-05-2)

- Title: this compound - PubChem Compound Summary.

- Source: National Center for Biotechnology Inform

-

URL:[Link](Note: Link directs to related salt forms for physical property verification).

Sources

- 1. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 2. This compound [myskinrecipes.com]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

Reaction conditions for 2-(1-Naphthyl)ethylamine with aldehydes